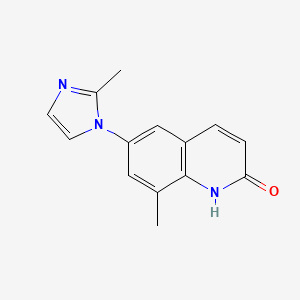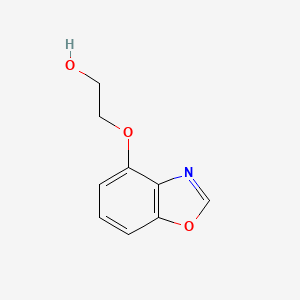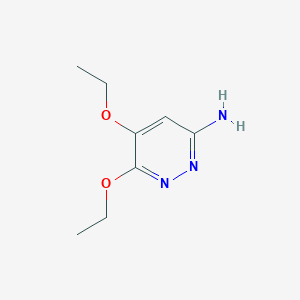
(s)-1-(tert-butyldimethylsilyloxy)propan-2-amine
Übersicht
Beschreibung
(s)-1-(tert-butyldimethylsilyloxy)propan-2-amine is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a tert-butyldimethylsilyloxy group, which is often used as a protecting group for alcohols in organic synthesis. The presence of the amino group adds to its versatility, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The amino group can be introduced through various methods, including reductive amination or nucleophilic substitution reactions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing human error.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-1-(tert-butyldimethylsilyloxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(s)-1-(tert-butyldimethylsilyloxy)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active peptides.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the silyloxy group can provide steric protection and influence the compound’s reactivity. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-tert-butyldimethylsilyloxypropane: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-methyl-1-propanol: A structurally similar compound without the silyloxy group, used in different synthetic applications.
tert-Butyldimethylsilyl chloride: A reagent used for the protection of hydroxyl groups, similar in function but not in structure.
Uniqueness
(s)-1-(tert-butyldimethylsilyloxy)propan-2-amine is unique due to its combination of a chiral center, an amino group, and a silyloxy protecting group. This combination provides a versatile platform for various chemical transformations and biological applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C9H23NOSi |
|---|---|
Molekulargewicht |
189.37 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-amine |
InChI |
InChI=1S/C9H23NOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h8H,7,10H2,1-6H3 |
InChI-Schlüssel |
KSYYTARALLSQRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO[Si](C)(C)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(Benzyloxy)carbonyl]amino}-4-sulfamoylbutanoic acid](/img/structure/B8582900.png)
![[3-(1-Benzothiophen-3-yl)phenyl]methanol](/img/structure/B8582904.png)
![1-Benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepine](/img/structure/B8582923.png)

![CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B8582937.png)




![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyrazine](/img/structure/B8582962.png)

![9-bromo-N-(1-iminoethyl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8582970.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-chloroaniline](/img/structure/B8582991.png)

